2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)
Brand Name: Vulcanchem
CAS No.: 55036-39-0
VCID: VC17005216
InChI: InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3
SMILES:
Molecular Formula: C30H42O2S
Molecular Weight: 466.7 g/mol

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)

CAS No.: 55036-39-0

Cat. No.: VC17005216

Molecular Formula: C30H42O2S

Molecular Weight: 466.7 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) - 55036-39-0

Specification

CAS No. 55036-39-0
Molecular Formula C30H42O2S
Molecular Weight 466.7 g/mol
IUPAC Name 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol
Standard InChI InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3
Standard InChI Key GMMWGCRLFJBLBW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) features two phenolic rings connected by a sulfur atom (Figure 1). Each phenolic group is substituted at the 4-position with a tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) and at the 6-position with a cyclopentyl ring (C5H9\text{C}_5\text{H}_9). This arrangement confers steric hindrance and electronic effects that influence reactivity and stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC30H42O2S\text{C}_{30}\text{H}_{42}\text{O}_{2}\text{S}
Molecular Weight466.7 g/mol
IUPAC Name4-tert-butyl-2-[2-(4-tert-butyl-6-cyclopentylphenoxy)thio]-6-cyclopentylphenol

The tert-butyl groups enhance oxidative stability by shielding reactive phenolic hydroxyl groups, while the cyclopentyl substituents introduce lipophilicity, potentially improving solubility in nonpolar matrices.

Property2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)2,2'-Thiobis(6-tert-butyl-p-cresol)
Melting PointNot reported84–85°C
Boiling PointNot reported431.1°C (predicted)
DensityNot reported1.11 g/cm³
Water SolubilityLow (inferred)8 μg/L at 20°C
LogP (Octanol-Water)High (estimated >6)6.5

The cyclopentyl groups likely reduce crystallinity compared to methyl-substituted analogs, potentially lowering melting points and enhancing compatibility with polymeric matrices.

Applications and Functional Utility

Antioxidant Activity

Phenolic thiobis compounds are renowned for radical-scavenging capabilities. The tert-butyl groups stabilize phenoxyl radicals, while the sulfur bridge facilitates synergistic interactions with other antioxidants . In polyolefins like polypropylene, such compounds inhibit thermal degradation by interrupting radical chain reactions.

Material Science Innovations

The compound’s lipophilicity and steric bulk make it suitable for stabilizing lubricants, fuels, and elastomers. Preliminary studies suggest efficacy in UV-resistant coatings, where the cyclopentyl moiety may enhance dispersion in hydrophobic media.

Comparison with Structural Analogs

Table 3: Functional Comparison with Analogous Antioxidants

CompoundKey AdvantagesLimitations
2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)Enhanced lipophilicity, steric protectionLimited commercial availability
2,2'-Thiobis(6-tert-butyl-p-cresol)Well-established in industry Higher volatility
4,4'-Thiobis(6-tert-butyl-3-methylphenol)High thermal stability Corrosive byproducts during synthesis

Future Research Directions

  • Synthetic Optimization: Developing chlorine-free routes to improve sustainability .

  • Application Trials: Evaluating performance in high-temperature polymers and bio-based plastics.

  • Toxicological Profiling: Acute and chronic toxicity studies to establish safety guidelines.

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